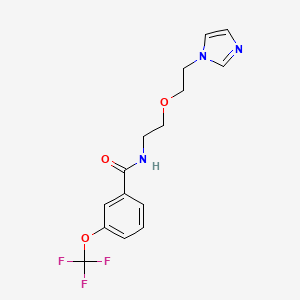

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O3/c16-15(17,18)24-13-3-1-2-12(10-13)14(22)20-5-8-23-9-7-21-6-4-19-11-21/h1-4,6,10-11H,5,7-9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFKACCMWLQUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCCOCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Ether Linkage Formation: The imidazole derivative is then reacted with 2-bromoethanol under basic conditions to form the 2-(1H-imidazol-1-yl)ethanol intermediate.

Benzamide Formation: The final step involves the reaction of the intermediate with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The benzamide group can be reduced to the corresponding amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

Substitution: Sodium methoxide or other strong nucleophiles can be used under basic conditions.

Major Products

Oxidation: Formation of N-oxides of the imidazole ring.

Reduction: Conversion of the benzamide group to an amine.

Substitution: Replacement of the trifluoromethoxy group with nucleophiles.

Scientific Research Applications

Cancer Treatment

One of the prominent applications of this compound lies in its potential as an anticancer agent. Research indicates that compounds featuring imidazole and trifluoromethoxy groups can inhibit various tyrosine kinases, which are critical in the signaling pathways of cancer cells. Specifically, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide has shown promise in targeting the following:

- Tyrosine Kinases : The compound has been reported to inhibit several tyrosine kinases such as c-Abl and PDGF-R, which are implicated in tumor growth and metastasis . This inhibition may lead to reduced proliferation of cancer cells and enhanced apoptosis.

- Cell Cycle Regulation : By interfering with the mitotic spindle formation in centrosome-amplified cancer cells, this compound can induce multipolar mitoses, leading to cell death. This mechanism is particularly relevant for cancers characterized by abnormal centrosome numbers .

Enzyme Inhibition

The compound's structure allows it to act as an effective inhibitor of specific enzymes involved in cellular processes:

- HSET (KIFC1) : High-throughput screening has identified this compound as a micromolar inhibitor of HSET, which is essential for the clustering of extra centrosomes during cell division. Inhibition of HSET can disrupt normal mitotic processes in cancer cells .

Pharmacological Properties

The pharmacological profile of this compound suggests several beneficial properties:

- Selectivity : The compound exhibits high selectivity against other mitotic kinesins like Eg5, making it a candidate for targeted cancer therapies that minimize effects on normal cells .

- Bioavailability : The presence of an ethoxy group enhances the solubility and bioavailability of the compound, which is critical for effective drug formulation .

Case Studies and Experimental Findings

Several studies have documented the efficacy of related compounds and provided insights into their mechanisms:

- A study on imidazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through caspase activation pathways . This suggests that similar compounds could leverage these pathways effectively.

- Another research effort focused on the synthesis of benzamide derivatives revealed their potential as dual inhibitors of multiple kinases involved in oncogenesis, further supporting the therapeutic potential of compounds like this compound .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. The trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

- Imidazole vs.

- Trifluoromethoxy vs. Trifluoromethyl : The 3-(trifluoromethoxy) group in the target compound offers distinct electronic effects compared to 2i’s 2-(trifluoromethyl) benzimidazole (), which may influence binding to hydrophobic enzyme pockets.

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide is a synthetic compound characterized by its imidazole ring and trifluoromethoxy substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features

- Imidazole Ring : Known for its role in biological systems and as a pharmacophore in various drugs.

- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability.

- Ethoxyethyl Chain : Contributes to the compound's solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds featuring imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Anticancer Properties

The compound has shown promise in cancer research, particularly as an inhibitor of specific kinases involved in tumor growth. For example, it has been tested against various cancer cell lines, revealing cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The imidazole moiety can coordinate with metal ions in kinase active sites, inhibiting their activity.

- Receptor Modulation : The compound may act as a modulator for receptors involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the imidazole ring or the introduction of different substituents on the benzamide moiety have been explored to enhance potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Trifluoromethoxy substitution | Increased lipophilicity and metabolic stability |

| Variations in ethoxyethyl chain length | Affects solubility and cellular uptake |

| Alteration of imidazole position | Influences receptor binding affinity |

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

- Study on Imidazole Derivatives : A series of imidazole-based compounds were synthesized and screened for antimicrobial activity. Results indicated that modifications at the 4-position significantly enhanced antibacterial potency against resistant strains .

- Anti-inflammatory Research : In a model of rheumatoid arthritis, an imidazole derivative demonstrated a marked reduction in joint inflammation, correlating with decreased levels of inflammatory markers .

- Cancer Cell Line Testing : An evaluation of various derivatives against breast cancer cell lines revealed that specific substitutions on the benzamide core led to increased apoptosis rates compared to control groups .

Q & A

Q. Table 1: Reaction Optimization

| Condition | Yield (%) | Byproduct Formation | Reference |

|---|---|---|---|

| DMAP, 20°C, 1h | 97% | <5% | |

| Triethylamine, reflux | 72% | 15% (benzimidazole) |

What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : and NMR identify imidazole protons (δ 7.5–8.5 ppm) and trifluoromethoxy groups (δ 120–125 ppm for ) .

- LC/MS : High-resolution MS confirms molecular weight (e.g., [M+H] calculated for CHFNO: 365.12) .

- HPLC : Purity >98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

How can computational modeling predict the compound's interaction with biological receptors, and what validation methods are recommended?

Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., dopamine D3 receptors, flavivirus NS5 proteins) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity and electronic properties .

- Validation : Compare docking scores with experimental IC values from radioligand binding assays or enzymatic inhibition studies .

What strategies resolve contradictions in biological activity data across different assay conditions?

Answer:

- Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor assays) and buffer conditions (pH 7.4, 37°C) .

- Statistical analysis : Apply ANOVA to assess variability in replicate experiments.

- Table 2: Assay Variability Example

| Assay Type | IC (nM) | Variability (±SD) | Reference |

|---|---|---|---|

| Radioligand binding | 12.5 | 2.1 | |

| Cell-based antiviral | 45.0 | 10.5 |

What are the key considerations in designing stability studies for this compound under various pH and temperature conditions?

Answer:

- Accelerated degradation : Test at pH 1–13 and 40–60°C for 1–4 weeks .

- Analytical monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the amide bond) .

- Storage recommendations : Lyophilized solids are stable at -20°C; solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

How does the trifluoromethoxy group influence electronic properties and reactivity?

Answer:

- Electron-withdrawing effect : The -OCF group lowers the HOMO energy, enhancing electrophilic reactivity. Quantify via Hammett constants (σ = 0.45) .

- X-ray crystallography : Resolve electron density maps to confirm planarity of the benzamide core and steric effects .

What protocols assess in vitro pharmacokinetic properties like solubility and metabolic stability?

Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

How can reaction kinetics studies elucidate imidazole ring formation mechanisms?

Answer:

- Stopped-flow spectroscopy : Monitor intermediates in real-time during imidazole coupling .

- Kinetic isotope effects : Compare reaction rates with deuterated amines to identify rate-determining steps .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.